tert-Butyloxycarbonyltryptophan

Vue d'ensemble

Description

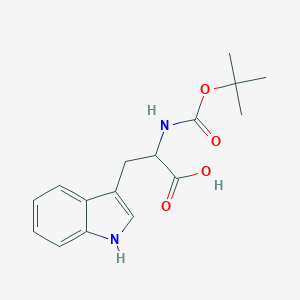

tert-Butyloxycarbonyltryptophan (Boc-L-tryptophan), with the chemical name N-[(tert-butoxy)carbonyl]-L-tryptophan, is a protected derivative of the amino acid L-tryptophan. The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS) and other biochemical applications.

Mécanisme D'action

Boc-DL-Tryptophan, also known as tert-Butyloxycarbonyltryptophan or N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN, is a derivative of the essential amino acid tryptophan. It is primarily used in peptide synthesis . The following sections will delve into the various aspects of its mechanism of action.

Target of Action

As a derivative of tryptophan, it may interact with the same targets as tryptophan, including enzymes involved in its metabolism and receptors of its metabolites .

Mode of Action

The boc group is known to be stable towards most nucleophiles and bases , suggesting that it may protect the tryptophan residue during peptide synthesis until deprotection is required.

Biochemical Pathways

Tryptophan, the parent compound of Boc-DL-Tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in these pathways are reported in several diseases, making them promising therapeutic targets .

Pharmacokinetics

Tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

Disruptions in l-tryptophan metabolism, which boc-dl-tryptophan may influence, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Analyse Biochimique

Biochemical Properties

Boc-DL-tryptophan participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of proteins where it contributes to the formation of peptide bonds . The nature of these interactions is often determined by the unique indole side chain of tryptophan, which enables unique biochemical interactions .

Cellular Effects

Boc-DL-tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that tryptophan and its metabolites can regulate the progression of lung cancer by modulating immune responses and inducing anti-inflammatory responses .

Molecular Mechanism

The mechanism of action of Boc-DL-tryptophan at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the polyadenylate-binding protein PABPC1L modulates indoleamine 2,3-dioxygenase 1 (IDO1), a prospective target for immunotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-DL-tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-DL-tryptophan vary with different dosages in animal models. Studies have shown that tryptophan plays a crucial role in immunoregulation, significantly influencing macrophage phagocytosis .

Metabolic Pathways

Boc-DL-tryptophan is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

Boc-DL-tryptophan is transported and distributed within cells and tissues. This process could involve specific transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It is believed that the targeting signals or post-translational modifications direct it to specific compartments or organelles .

Activité Biologique

Introduction

Tert-butyloxycarbonyltryptophan (Boc-Trp) is a derivative of the amino acid tryptophan, commonly utilized in peptide synthesis and as a protective group in organic chemistry. Its biological activities are of interest due to its potential roles in various biochemical pathways, particularly those involving neurotransmission and metabolic processes. This article aims to provide a comprehensive overview of the biological activity of Boc-Trp, including relevant data tables, case studies, and detailed research findings.

Boc-Trp has the chemical formula and is characterized by its tert-butyloxycarbonyl group, which provides stability and protects the amino group during synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 304.35 g/mol |

| Melting Point | 85-90 °C |

| Solubility | Soluble in DMSO, DMF |

| Structure | Boc-Trp Structure |

- Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation. Boc-Trp may influence serotonin synthesis through its structural similarity to tryptophan.

- Kynurenine Pathway : Boc-Trp can participate in the kynurenine pathway, which is crucial for NAD+ biosynthesis. This pathway is significant for cellular energy metabolism and neuroprotection .

- Antioxidant Properties : Some studies suggest that tryptophan derivatives exhibit antioxidant activity, potentially mitigating oxidative stress in cells .

Case Studies

- Neuroprotective Effects : A study investigated the effects of Boc-Trp on neuronal cells under oxidative stress conditions. Results indicated that Boc-Trp significantly reduced cell death and increased antioxidant enzyme activity, suggesting its potential as a neuroprotective agent .

- Impact on Metabolism : Research demonstrated that Boc-Trp influences metabolic pathways by enhancing mitochondrial function and promoting NAD+ synthesis, thereby improving cellular energy levels .

Experimental Data

A comparative analysis of Boc-Trp and other tryptophan derivatives revealed distinct biological activities:

| Compound | Neuroprotective Activity | Antioxidant Activity | Effect on Serotonin Synthesis |

|---|---|---|---|

| Boc-Trp | High | Moderate | Positive |

| Tryptophan | Moderate | High | Positive |

| 5-Hydroxytryptophan | Low | Moderate | High |

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Trp as a Protecting Group

Boc-Trp is primarily used as a protecting group for the indole side chain of tryptophan during peptide synthesis. The protection of amino acids is crucial in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form peptides. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the synthesis of complex peptides without unwanted side reactions.

Advantages of Using Boc-Trp

- Stability: The Boc group provides stability to the tryptophan residue during the synthesis process.

- Selective Deprotection: The ability to selectively remove the Boc group allows for controlled synthesis of peptides.

- Compatibility: Boc-Trp is compatible with various coupling reagents and conditions used in peptide synthesis.

Biological Studies

Role in Protein Structure and Function

Tryptophan residues play a significant role in protein structure and function due to their unique side chain properties. Research involving Boc-Trp allows scientists to study the effects of tryptophan on protein folding, stability, and interactions. For instance, studies have shown that modifications at the tryptophan position can influence enzyme activity and receptor binding affinity.

Case Studies:

- Enzyme Activity Modulation: A study demonstrated that substituting tryptophan with Boc-Trp in enzyme active sites affected substrate binding and catalytic efficiency, providing insights into enzyme mechanisms.

- Protein Folding Studies: Researchers utilized Boc-Trp derivatives to investigate the folding pathways of proteins, revealing critical intermediates that contribute to proper folding.

Medicinal Chemistry

Drug Development Applications

Boc-Trp has been explored for its potential therapeutic applications, particularly in developing novel pharmaceuticals targeting neurological disorders and cancer. Its incorporation into drug candidates can enhance bioavailability and selectivity.

Examples of Drug Candidates:

- Neuroprotective Agents: Compounds incorporating Boc-Trp have shown promise in protecting neuronal cells from oxidative stress.

- Anticancer Agents: Research indicates that peptides containing Boc-Trp exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer therapeutics.

Analytical Techniques

Use in Mass Spectrometry

Boc-Trp can be employed as a derivatizing agent in mass spectrometry to enhance the detection sensitivity of tryptophan-containing peptides. The introduction of the Boc group improves ionization efficiency, allowing for more accurate quantification and characterization of peptides.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyloxycarbonyltryptophan, and what analytical techniques are used to confirm its purity?

- Methodological Answer : The synthesis typically involves coupling the Boc group to tryptophan using reagents like diisopropylcarbodiimide (DIPC) in anhydrous dimethylformamide (DMF) at controlled temperatures (0–25°C). Post-synthesis, purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on infrared spectroscopy (IR) for functional groups (e.g., Boc carbonyl at ~1700 cm⁻¹) and nuclear magnetic resonance (¹H NMR) for proton environments (e.g., tert-butyl group at δ 1.4 ppm). Always document reaction conditions and solvent purity to ensure reproducibility .

Q. How does the Boc protecting group enhance tryptophan’s stability during peptide synthesis, and what are common deprotection conditions?

- Methodological Answer : The Boc group shields the amino group of tryptophan from undesired reactions during peptide elongation. Deprotection is achieved using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to cleave the Boc group without damaging the indole ring. Monitor reaction progress via TLC and neutralize the acid post-deprotection to prevent side reactions. Compare deprotection efficiency using kinetic studies under varying acid concentrations .

Q. What solvents and coupling agents are optimal for introducing the Boc group to tryptophan, and how are reaction conditions optimized?

- Methodological Answer : Anhydrous DMF or dichloromethane (DCM) are preferred solvents due to their inertness. Coupling agents like DIPC or N-hydroxysuccinimide (NHS) esters improve Boc-group activation. Optimize reaction yield by testing temperature gradients (e.g., 0°C vs. room temperature) and stoichiometric ratios (e.g., 1.2 equivalents of Boc-anhydride). Use ¹H NMR to detect unreacted tryptophan and adjust reaction time accordingly .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing Boc-Tryptophan derivatives, such as unexpected splitting or peak shifts?

- Methodological Answer : Contradictory NMR peaks may arise from residual solvents, diastereomers, or incomplete purification. Repeat the synthesis under rigorously anhydrous conditions and repurify using column chromatography. Employ 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. Cross-validate with mass spectrometry (MS) to confirm molecular weight and rule out impurities. Compare findings with literature-reported chemical shifts for Boc-protected amino acids .

Q. What strategies mitigate racemization during Boc-Tryptophan incorporation into peptide chains?

- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Use coupling agents like HOBt (hydroxybenzotriazole) to minimize base-induced side reactions. Conduct reactions at 0–4°C and monitor optical rotation or circular dichroism (CD) to detect chiral integrity. Compare enantiomeric excess (EE) via chiral HPLC before and after peptide elongation .

Q. How do Boc-Tryptophan’s fluorescence properties influence its use in studying peptide-protein interactions, and how can this be quantified?

- Methodological Answer : The indole ring’s fluorescence (λ_ex ~280 nm, λ_em ~350 nm) allows tracking of conformational changes in peptides. Use fluorescence quenching assays with Stern-Volmer analysis to quantify binding constants with proteins like serum albumin. Control for solvent polarity and pH effects by calibrating measurements in buffered solutions. Validate with fluorescence lifetime imaging (FLIM) to distinguish static vs. dynamic quenching .

Q. Methodological Considerations

- Data Validation : Always cross-verify spectral data (IR, NMR) with synthetic replicates and literature benchmarks. For example, Boc-Tryptophan’s tert-butyl protons should consistently appear as a singlet in ¹H NMR .

- Experimental Design : Use factorial design to test variables (e.g., solvent, temperature, coupling agents) in synthesis optimization. Document deviations from protocols to identify critical parameters .

- Contradiction Analysis : When results conflict with literature, re-examine purification steps (e.g., recrystallization vs. chromatography) and confirm reagent purity via certificates of analysis (CoA) .

Comparaison Avec Des Composés Similaires

Boc-L-tryptophan is one of several protected tryptophan derivatives used in peptide synthesis. Below is a detailed comparison with structurally or functionally analogous compounds:

Boc-L-Tryptophan vs. Fmoc-L-Tryptophan

Key Findings :

- Boc protection is favored in syntheses requiring acid-stable intermediates, while Fmoc is used for orthogonal deprotection strategies.

- Boc-L-tryptophan’s WGK 3 rating indicates higher environmental risk compared to Fmoc derivatives, which often have lower regulatory restrictions.

Boc-L-Tryptophan vs. Cbz-L-Tryptophan

Key Findings :

- Cbz requires hazardous hydrogenolysis, limiting its utility in large-scale syntheses. Boc deprotection is simpler but requires acidic conditions.

Boc-L-Tryptophan vs. Alloc-L-Tryptophan

Key Findings :

- Alloc protection is valuable for multi-step syntheses requiring orthogonal deprotection but involves costly metal catalysts.

Research Insights and Data Trends

- Stability Studies : Boc-L-tryptophan exhibits superior stability in basic media compared to Fmoc derivatives, making it ideal for prolonged storage .

- Environmental Impact : Its WGK 3 classification underscores the need for stringent waste management compared to alternatives like Fmoc .

- Synthetic Yield : Boc-L-tryptophan’s synthesis achieves >85% purity post-recrystallization, comparable to Cbz and Alloc derivatives .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318720 | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-14-5, 112525-72-1 | |

| Record name | tert-Butyloxycarbonyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.